(2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound “(2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a 4,5-dihydroimidazole core substituted with a 2-bromophenyl ketone and a 4-methylbenzylthio group. Structural confirmation likely employs spectroscopic methods (NMR, HRMS) and X-ray crystallography using programs like SHELXL ().
Properties
IUPAC Name |
(2-bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c1-13-6-8-14(9-7-13)12-23-18-20-10-11-21(18)17(22)15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNQMNQDVJHSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the core dihydroimidazole structureCommon reagents used in these reactions include bromine, methylphenylmethylsulfanyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Imidazole Ring: Starting with a suitable precursor such as a diamine and a carbonyl compound to form the imidazole ring through cyclization.
- Introduction of the Bromophenyl Group: This can be achieved via a substitution reaction using a brominated aromatic compound.
- Attachment of the Methylbenzylthio Group: A thiolation reaction introduces the methylbenzylthio group to the molecule.
Research indicates that imidazole derivatives, including this compound, exhibit a broad range of biological activities. Notable applications include:
- Anticancer Properties: Studies have shown that compounds with similar structures possess promising anticancer activity, with modifications to the imidazole core enhancing cytotoxic effects against various cancer cell lines. For instance, related imidazole derivatives have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
- Antimicrobial Activity: The compound's structural components suggest potential effectiveness against bacterial infections. Research has identified related compounds with antibacterial properties, indicating that this compound could also be evaluated for similar activities .
- Enzyme Inhibition: The mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This aspect is crucial for drug development in areas like anti-HIV therapies and other infectious diseases .
Case Studies and Research Findings
Several studies have documented the properties and applications of imidazole derivatives:
- Anticancer Studies: A study published in MDPI reported that certain imidazole derivatives showed significant anticancer activity against various cell lines, highlighting their potential as therapeutic agents .
- Antimicrobial Screening: Compounds structurally similar to this compound have been screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their efficacy at concentrations as low as 200 μg/mL .
- Mechanistic Insights: Research into the mechanism of action has revealed that these compounds may function by inhibiting specific enzymes or interfering with cellular processes critical to pathogen survival .
Mechanism of Action
The mechanism of action of (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-methylbenzylthio group enhances lipophilicity relative to morpholine/piperidine carbonyls (), possibly improving membrane permeability.
- Steric Hindrance : Bulkier substituents (e.g., tert-butyl in PTBIBI) may reduce conformational flexibility compared to the target’s thioether .
Spectroscopic and Crystallographic Characterization
Spectroscopic Data :
- NMR : The target’s 2-bromophenyl group would show aromatic protons downfield-shifted (δ ~7.5–8.0 ppm) due to bromine’s inductive effect, distinct from methoxy-substituted analogs (δ ~6.8–7.2 ppm) . The 4-methylbenzylthio group’s methyl signal (δ ~2.3 ppm) and aromatic protons (δ ~7.2 ppm) would differ from morpholine’s oxymethylene (δ ~3.5–4.0 ppm) .
- HRMS : Molecular weight for the target can be calculated as C₁₈H₁₇BrN₂OS (MW = 405.31 g/mol), heavier than analogs like 2a (MW ~550 g/mol) due to bromine .
Crystallography :
- Programs like SHELXL () and visualization tools (ORTEP, ) enable precise structural determination. The target’s thioether linkage may adopt a gauche conformation, as seen in similar sulfur-containing imidazoles .
Biological Activity
The compound (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that exhibits significant potential in various biological applications due to its structural characteristics. This article reviews its biological activity, synthesis methods, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features:
- A bromophenyl group.
- A thioether linkage with a methylbenzyl group.
- An imidazole ring , which is known for its biological significance.
This unique combination of functional groups allows for diverse interactions with biological targets, influencing its pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
- Introduction of the Bromophenyl Group : This is done via a nucleophilic substitution reaction using 2-bromobenzyl bromide.
- Attachment of the Methylbenzylthio Group : Accomplished through a thiolation reaction with suitable thiol reagents.
Biological Activity
Research indicates that compounds containing imidazole rings often exhibit various pharmacological activities. The specific biological activities associated with this compound include:
Anticancer Activity
A study focusing on benzimidazole derivatives indicates that similar compounds can act as anticancer agents by targeting specific cellular pathways. The imidazole structure is known to interact with DNA and enzymes involved in cancer cell proliferation and apoptosis .
Antimicrobial Properties
Imidazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. The presence of the thioether group may enhance this activity by facilitating interactions with microbial cell membranes .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes due to the presence of functional groups capable of forming hydrogen bonds and other interactions. This could be significant in conditions where enzyme modulation is beneficial, such as in metabolic disorders .
Case Studies
Various studies have explored the biological activities of related compounds:
- Anticancer Mechanisms : Research on benzimidazole derivatives has shown promising results in inhibiting tumor growth in animal models, suggesting that this compound may exhibit similar effects .
- Antimicrobial Efficacy : A comparative study indicated that imidazole-based compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
- Enzyme Interaction Studies : Virtual screening approaches have predicted that this compound could effectively inhibit specific enzymes involved in inflammatory responses, which could be beneficial in treating inflammatory diseases .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and what are the critical reaction conditions?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the dihydroimidazole-thioether intermediate via nucleophilic substitution (e.g., reaction of 4-methylbenzyl thiol with 2-chloro-4,5-dihydro-1H-imidazole under basic conditions) .
- Step 2 : Coupling with 2-bromobenzoyl chloride via Friedel-Crafts acylation or nucleophilic aromatic substitution, requiring catalysts like AlCl₃ or Pd-based systems for bromophenyl activation .
- Key Reagents : Sodium hydride (base), anhydrous solvents (THF, DMF), and inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) .
Q. How is the compound structurally characterized, and what spectroscopic data are critical for validation?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl aromatic protons at δ 7.3–7.8 ppm, imidazole protons at δ 3.2–4.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₉H₁₇BrN₂OS: calc. 408.02 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves dihydroimidazole ring conformation and thioether bond geometry .
Advanced Research Questions
Q. What strategies optimize the yield of the thioether intermediate during synthesis, and how do substituents (e.g., bromo vs. fluoro) affect reactivity?
- Optimization : Microwave-assisted synthesis reduces reaction time (30–60 min vs. 12 hrs) and improves thioether yield (85% vs. 60%) by enhancing nucleophilicity of 4-methylbenzyl thiol .
- Substituent Effects : Bromophenyl groups increase steric hindrance, slowing acylation kinetics compared to fluorophenyl analogs (rate constant k reduced by ~40%) . However, bromine enhances electrophilic aromatic substitution reactivity in downstream modifications .
Q. How does the compound interact with biological targets (e.g., enzymes), and what computational models predict its binding affinity?
- Mechanistic Insights :
- The dihydroimidazole ring acts as a hydrogen bond donor, while the thioether group facilitates hydrophobic interactions with protein pockets (e.g., cytochrome P450 enzymes) .
- Docking Studies : Molecular dynamics simulations (AutoDock Vina) show a binding energy of −8.2 kcal/mol for the compound with EGFR kinase, driven by bromophenyl π-π stacking .
Q. How do conflicting data on the compound’s stability under acidic conditions arise, and how can they be resolved?
- Data Contradictions : Some studies report decomposition at pH < 4 , while others note stability up to pH 2 .
- Resolution :
- Analytical Method : Use HPLC-MS to track degradation products (e.g., sulfoxide formation via thioether oxidation) .
- Control Experiments : Buffer composition (e.g., phosphate vs. acetate) influences protonation of the imidazole ring, altering stability .
Methodological Guidance
Q. What analytical techniques differentiate this compound from structurally similar analogs (e.g., chloro or fluoro derivatives)?
- Key Differences :
- Halogen-Specific Spectra : ⁸¹Br NMR (quadrupolar splitting) vs. ¹⁹F NMR for fluorinated analogs .
- UV-Vis : Bromophenyl absorption at λ = 265 nm (ε = 12,000 M⁻¹cm⁻¹) vs. 255 nm for chlorophenyl .
- Chromatography : Reverse-phase HPLC (C18 column) with retention time 12.3 min (this compound) vs. 11.8 min (fluoro analog) .
Q. What are the environmental fate and degradation pathways of this compound, and how are they assessed?
- Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
